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Compound of Interest

Compound Name: 2-Propylbenzene-1,3-diol

Cat. No.: B081373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation

of 2-propylbenzene-1,3-diol, also known as 2-propylresorcinol. The document outlines the key

spectroscopic techniques and experimental protocols necessary to confirm the chemical

structure of this resorcinol derivative. All quantitative data is summarized in structured tables for

clear comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction
2-Propylbenzene-1,3-diol is an organic compound with the chemical formula C₉H₁₂O₂ and a

molecular weight of 152.19 g/mol . As a member of the resorcinol family, it possesses a

benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a propyl group at

position 2. The structural confirmation of such molecules is paramount for its application in

research, particularly in drug development where precise molecular architecture is critical for

biological activity and safety. This guide details the application of modern spectroscopic

methods for the unambiguous structural determination of 2-propylbenzene-1,3-diol.

Spectroscopic Data and Analysis
The structural elucidation of 2-propylbenzene-1,3-diol relies on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule. For 2-propylbenzene-1,3-diol, both ¹H and ¹³C NMR are essential.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of

different types of protons, their chemical environment, and their connectivity. Due to the lack of

publicly available experimental spectra for 2-propylbenzene-1,3-diol, predicted ¹H NMR data

is presented below. The chemical shifts are influenced by the electron-donating hydroxyl

groups and the alkyl substituent on the aromatic ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon

atoms in the molecule. Predicted ¹³C NMR data for 2-propylbenzene-1,3-diol is provided in

the table below. The chemical shifts of the aromatic carbons are significantly affected by the

hydroxyl and propyl substituents.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)

Chemical Shift (ppm) Multiplicity

~6.8 (t) t

~6.4 (d) d

~4.5-5.5 (br s) br s

~2.5 (t) t

~1.6 (sextet) sextet

~0.9 (t) t

Note: Predicted data is based on analogous compounds and standard chemical shift tables.

Actual experimental values may vary.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity. For 2-propylbenzene-1,3-diol, Electron

Ionization (EI) is a common technique.
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The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 152,

corresponding to the molecular weight of the compound.

Fragmentation Pattern: The fragmentation of 2-propylbenzene-1,3-diol is expected to involve

cleavages of the propyl side chain and rearrangements of the aromatic ring. Key predicted

fragments are listed in the table below.

m/z Relative Intensity Possible Fragment Ion

152 Moderate [C₉H₁₂O₂]⁺ (Molecular Ion)

123 High
[M - C₂H₅]⁺ (Loss of ethyl

group)

110 Moderate
[M - C₃H₆]⁺ (McLafferty

rearrangement)

95 Moderate [C₆H₇O]⁺

77 Low [C₆H₅]⁺

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-propylbenzene-1,3-diol is expected to show characteristic absorption bands for

the hydroxyl and aromatic C-H bonds.

Wavenumber (cm⁻¹) Intensity Functional Group Vibration

3600-3200 Strong, Broad O-H Stretching

3100-3000 Medium Aromatic C-H Stretching

2960-2850 Medium Aliphatic C-H Stretching

1600-1450 Medium-Strong C=C
Aromatic Ring

Stretching

1300-1000 Strong C-O Stretching
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Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate

data acquisition.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid 2-propylbenzene-1,3-diol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition (¹H and ¹³C NMR):

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-

4 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be

required due to the lower natural abundance of ¹³C.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane).
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Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatograph (GC-MS).

Data Acquisition:

Set the ionization energy to 70 eV.

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

The resulting spectrum will show the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Thin Solid Film):

Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene

chloride).

Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire the background spectrum of the clean, empty salt plate.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final IR spectrum.

Visualizations
Experimental Workflow for Structural Elucidation
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Caption: Workflow for the structural elucidation of 2-Propylbenzene-1,3-diol.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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